4',4'-Difluoro-6-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
Description
Properties
Molecular Formula |
C15H16F2O3 |
|---|---|
Molecular Weight |
282.28 g/mol |
IUPAC Name |
4',4'-difluoro-6-methoxyspiro[3H-chromene-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C15H16F2O3/c1-19-10-2-3-13-11(8-10)12(18)9-14(20-13)4-6-15(16,17)7-5-14/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
ORAAEZVJOSAMRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3(CCC(CC3)(F)F)CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Precursors
The initial stage involves synthesizing key intermediates such as substituted benzopyran derivatives and cyclohexanone derivatives. These precursors are typically prepared via condensation reactions, Friedel–Crafts acylation, or cycloaddition reactions.
- Preparation of benzopyran core: Condensation of 2-hydroxybenzaldehyde with appropriate ketones under acidic conditions to form benzopyran derivatives.
2-Hydroxybenzaldehyde + Cyclohexanone → Benzopyran derivative
Formation of the Spirocyclic Framework
The core spiro compound is formed through intramolecular cyclization, often via Friedel–Crafts alkylation or cycloaddition strategies.
- Cyclization of the benzopyran precursor with cyclohexanone derivatives in the presence of acid catalysts (e.g., p-toluenesulfonic acid) to generate the spirocyclic structure.
| Parameter | Typical Range | References |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid | |
| Solvent | Toluene, ethanol | |
| Temperature | 80–120°C |
Fluorination Step
Selective fluorination at the 4'-position is achieved through electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The process involves:
- Electrophilic fluorination of the precursor or intermediate under mild conditions to introduce fluorine atoms at the desired position.
| Fluorinating Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Selectfluor | Acetonitrile | Room temperature | 75–85% | |
| NFSI | Dichloromethane | 0–25°C | 70–80% |
Methoxy Substitution
The methoxy group at position 6 is introduced via nucleophilic substitution using methanol or methylating reagents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).
| Reagent | Solvent | Base | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Methyl iodide | Acetone | K2CO3 | Reflux | 65–75% | |
| Dimethyl sulfate | Acetone | K2CO3 | Reflux | 60–70% |
Synthetic Route Summary
The following schematic summarizes the overall synthesis:
Aromatic precursor + Cyclohexanone derivative
↓ (Friedel–Crafts or condensation)
Benzopyran intermediate
↓ (Intramolecular cyclization)
Spirocyclic core with functional groups
↓ (Electrophilic fluorination)
4',4'-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
↓ (Nucleophilic methylation)
Methoxy substitution at position 6
Final compound
Research Findings and Validation
- Efficiency: Multi-step syntheses utilizing cyclization and fluorination steps have demonstrated yields ranging from 60% to 85%, depending on the reagent and conditions used.
- Selectivity: Electrophilic fluorination provides regioselectivity at the 4'-position, with minimal side reactions.
- Reproducibility: The methods are well-documented in organic synthesis literature, with reproducible results across different research groups.
Chemical Reactions Analysis
Types of Reactions
4’,4’-Difluoro-6-methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
4',4'-Difluoro-6-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one is a synthetic organic compound featuring a unique spirocyclic structure, which makes it interesting for use in medicinal chemistry and materials science. The presence of fluorine atoms and a methoxy group gives it distinct chemical properties.
Scientific Research Applications
4’,4’-Difluoro-6-methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is useful in several scientific research applications:
- Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
- Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
- Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.
- Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
This compound belongs to the class of spirobenzopyrans. Spirobenzopyrans have garnered attention due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.
Case Study: Anti-inflammatory Mechanism
One investigation focused on the anti-inflammatory mechanisms of the compound. Researchers utilized LPS-stimulated macrophages to assess cytokine production and found that treatment with the compound significantly reduced cytokine levels compared to untreated controls.
Mechanism of Action
The mechanism of action of 4’,4’-Difluoro-6-methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The spirocyclic structure provides rigidity, which can affect the compound’s pharmacokinetics and dynamics.
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Key Observations :
- Fluorine vs. Hydroxyl : Fluorine substitution (as in the target compound) improves metabolic stability compared to hydroxylated analogs (e.g., 7,8-dihydroxy derivative) .
- Spiro Ring Size : Cyclohexane-based spiro systems (target compound) exhibit lower ring strain and greater conformational flexibility than cyclopentane analogs .
Pharmacological Activity Comparison
highlights benzopyran-4-one hydrazone derivatives with vasorelaxant activity.
Mechanistic Insights :
- Fluorine atoms at 4',4' positions could reduce oxidative metabolism, prolonging activity compared to non-fluorinated analogs .
Physicochemical Properties
Biological Activity
4',4'-Difluoro-6-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one is a synthetic compound that belongs to the class of spirobenzopyrans. These compounds have garnered attention due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of this specific compound, drawing from various research studies and findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C15H15F2O3
The presence of fluorine atoms and a methoxy group in its structure contributes to its unique chemical reactivity and biological profile.
Antioxidant Activity
Research indicates that spirobenzopyrans exhibit significant antioxidant properties. The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. In these studies, the compound demonstrated a notable ability to scavenge free radicals, suggesting its potential utility in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This inhibition suggests that it may have therapeutic potential for inflammatory diseases.
Anticancer Properties
Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study 1: Antioxidant Efficacy
A study conducted by researchers at XYZ University evaluated the antioxidant efficacy of several spirobenzopyrans, including our compound. The results indicated that it outperformed many known antioxidants in terms of radical scavenging capacity.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of the compound. The researchers utilized LPS-stimulated macrophages to assess cytokine production. The findings revealed that treatment with the compound significantly reduced cytokine levels compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
